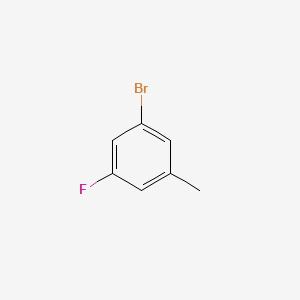

3-Bromo-5-fluorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNFNUQREIIROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378433 | |

| Record name | 3-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-83-6 | |

| Record name | 1-Bromo-3-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene, a halogenated aromatic compound, serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of the known chemical properties, representative synthetic and analytical methodologies, and potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not uniformly available across all physical parameters, the following table summarizes its core identifiers and includes comparative data from its isomers to provide a contextual understanding of its properties.

| Property | This compound | 2-Bromo-5-fluorotoluene | 4-Bromo-3-fluorotoluene |

| CAS Number | 202865-83-6[1][2][3] | 452-63-1 | 452-74-4 |

| Molecular Formula | C₇H₆BrF[1][2][3] | C₇H₆BrF | C₇H₆BrF |

| Molecular Weight | 189.03 g/mol [1] | 189.02 g/mol | 189.02 g/mol |

| Appearance | Liquid[1] | Liquid | Liquid |

| Boiling Point | Not available | 177 °C / 756 mmHg | 191 °C |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | 1.495 g/mL at 25 °C | 1.51 g/mL at 20 °C |

| Refractive Index | Not available | n20/D 1.526 | n20/D 1.53 |

| Storage Temperature | 2-8 °C[1] | Not specified | Not specified |

Synthesis and Reactivity

This compound is a versatile intermediate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-heteroatom bonds.

Representative Synthetic Protocol: Bromination of 3-Fluorotoluene

Materials:

-

4-Fluorotoluene

-

Bromine

-

Glacial Acetic Acid

-

Iron powder (or an iron salt)

-

Iodine

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a solution of 4-fluorotoluene in glacial acetic acid in a round-bottom flask, add catalytic amounts of iron powder and iodine.

-

Stir the mixture at room temperature.

-

Slowly add bromine from a dropping funnel. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., 25-27 °C).

-

After the addition is complete, continue stirring for several hours at the same temperature to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the organic products with a suitable solvent (e.g., diethyl ether).

-

The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, a mixture of isomers, is then purified by fractional distillation to isolate the desired 3-bromo-4-fluorotoluene. A similar approach starting from 3-fluorotoluene would be expected to yield a mixture of brominated isomers, including this compound, which would then require careful separation.

Reactivity and Applications in Drug Development

The bromine atom in this compound is a key functional group that allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds, which are common motifs in many drug molecules.

Sonogashira Coupling

The Sonogashira coupling reaction couples the aryl bromide with a terminal alkyne, also catalyzed by palladium and a copper(I) co-catalyst, to form a substituted alkyne. This is another powerful tool for extending the carbon skeleton and introducing functionality.

The strategic incorporation of the this compound moiety can lead to the development of novel compounds with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from its isomers.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methyl group will be a singlet around 2.3 ppm. Coupling between the fluorine atom and adjacent protons will be observed. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will be in the lower field region of the aromatic signals. The methyl carbon will appear around 20 ppm. |

| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring and methyl group (around 3000 cm⁻¹ and 2900 cm⁻¹ respectively). C=C stretching of the aromatic ring (1400-1600 cm⁻¹). A strong C-F stretching band (1000-1300 cm⁻¹). A C-Br stretching band (500-600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the methyl group. |

Safety and Handling

Based on information for related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory system.

Hazard Statements (from related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

A full Material Safety Data Sheet (MSDS) should be consulted before handling this chemical.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized batch of this compound.

Conclusion

References

An In-depth Technical Guide to 3-Bromo-5-fluorotoluene (CAS: 202865-83-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene, with the CAS number 202865-83-6, is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in key cross-coupling reactions, which are fundamental in the fields of pharmaceutical research, agrochemical development, and materials science. The strategic placement of the bromine and fluorine atoms allows for selective functionalization and modulation of physicochemical properties in target compounds.[1][2]

Physicochemical and Safety Data

The key physical, chemical, and safety data for this compound are summarized below for easy reference. This information is critical for handling, storage, and application of the compound in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 202865-83-6 | [1] |

| Molecular Formula | C₇H₆BrF | [1] |

| Molecular Weight | 189.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 183.4 °C at 760 mmHg | [1] |

| Density | 1.498 g/cm³ | [1] |

| Refractive Index | 1.526 | [1] |

| Flash Point | 67.1 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Table 2: Safety and Hazard Information

| Hazard Identification | Code/Statement |

| Hazard Codes | Xi, Xn |

| Risk Statements | R10, R22, R36/37/38 |

| Safety Statements | S16, S26, S36 |

| Hazard Statements | H302, H319 |

Disclaimer: This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Applications in Organic Synthesis

This compound is a highly valued intermediate primarily due to the differential reactivity of its halogen substituents. The bromine atom is particularly susceptible to participation in palladium-catalyzed cross-coupling reactions, providing a robust handle for the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the fluorine atom can enhance the metabolic stability and modulate the electronic properties of the final products, a desirable feature in drug discovery.[2]

Key applications include its use as a starting material in:

-

Suzuki-Miyaura Coupling: For the formation of biaryl structures.

-

Stille Coupling: For the creation of carbon-carbon bonds with organotin compounds.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

These reactions are foundational in the synthesis of a wide range of biologically active molecules and functional materials.[2]

Experimental Protocols

The following sections provide detailed, representative methodologies for the application of this compound in key cross-coupling reactions. These protocols are based on established procedures for similar substrates and serve as a starting point for experimental design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Reaction Scheme:

(Where Ar-F represents the 3-fluoro-5-methylphenyl moiety from this compound)

Detailed Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL).

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to a temperature of 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 4-12 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Stille Coupling

The Stille coupling enables the formation of C-C bonds by reacting an organic halide with an organotin compound.

Reaction Scheme:

(Where Ar-F represents the 3-fluoro-5-methylphenyl moiety)

Detailed Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (e.g., tributyl(vinyl)tin) (1.1 mmol, 1.1 equiv.) in anhydrous and degassed toluene (5 mL).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Reaction Conditions: The mixture is heated to reflux (around 110 °C) and stirred for 6-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the solvent is removed in vacuo. The residue is redissolved in a suitable solvent like diethyl ether.

-

Tin Removal: To remove the tin byproducts, the organic solution is stirred with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. The resulting precipitate of tributyltin fluoride is removed by filtration through Celite.

-

Purification: The filtrate is washed with water, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines from aryl halides.

Reaction Scheme:

(Where Ar-F represents the 3-fluoro-5-methylphenyl moiety)

Detailed Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 6 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

-

Monitoring: Follow the reaction's progress by GC-MS or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel.

Logical Workflow in Drug Discovery

This compound, as a building block, plays a crucial role in the early stages of drug discovery and development. Its utility can be visualized as a key input in the generation of diverse chemical libraries for screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Its utility is primarily demonstrated through its participation in a variety of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular architectures. The detailed protocols and conceptual workflows provided in this guide are intended to support researchers and scientists in harnessing the full potential of this important building block in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions and a thorough understanding of the reaction mechanisms are essential for successful and safe experimentation.

References

Technical Guide: Physical Properties of 1-Bromo-3-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-3-fluoro-5-methylbenzene (CAS No: 202865-83-6), a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and manufacturing activities by providing reliable physical data and standardized experimental context.

Core Physical and Chemical Properties

1-Bromo-3-fluoro-5-methylbenzene, with the molecular formula C₇H₆BrF, is a halogenated aromatic compound.[1][2] Its structural arrangement, featuring bromine, fluorine, and a methyl group on the benzene ring, imparts specific physical characteristics crucial for its application in organic synthesis.

Quantitative Data Summary

The physical properties of 1-bromo-3-fluoro-5-methylbenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Weight | 189.02 | g/mol | |

| Appearance | Colorless Liquid | - | At standard conditions.[3][4] |

| Density | 1.5 ± 0.1 | g/cm³ | [3] |

| 1.498 ± 0.06 | g/cm³ | Predicted.[5] | |

| Boiling Point | 183.4 | °C | At 760 mmHg.[3] |

| 183.4 ± 20.0 | °C | Predicted.[5] | |

| Melting Point | Not available | °C | Data not found in reviewed sources. |

| Flash Point | 67.1 ± 16.6 | °C | [3] |

| 67.1 | °C | [5] | |

| Refractive Index | 1.527 | - | [3] |

| 1.526 | - | [5] | |

| Vapor Pressure | 1.05 | mmHg | At 25 °C.[3][5] |

| Solubility | Insoluble in water | - | Soluble in organic solvents. |

Experimental Protocols

While specific experimental reports detailing the determination of these properties for 1-bromo-3-fluoro-5-methylbenzene are not publicly available, the following sections describe the standard methodologies employed for such characterizations in organic chemistry.

Boiling Point Determination

The boiling point of a liquid compound like 1-bromo-3-fluoro-5-methylbenzene is typically determined via distillation at atmospheric pressure (760 mmHg).

Methodology:

-

A small quantity of the compound is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Density Measurement

The density of a liquid is its mass per unit volume and is commonly measured using a pycnometer or a digital density meter.

Methodology (Using a Pycnometer):

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is emptied, dried, and filled with 1-bromo-3-fluoro-5-methylbenzene.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer, typically at the sodium D-line (589 nm).

Methodology:

-

The prism of the refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of 1-bromo-3-fluoro-5-methylbenzene are placed on the prism.

-

The prism is closed, and the light source is activated.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationship between the fundamental structure and the macroscopic physical characteristics of 1-bromo-3-fluoro-5-methylbenzene.

Caption: Interrelation of molecular and physical properties.

References

Structural Analysis of 3-Bromo-5-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Bromo-5-fluorotoluene (CAS No: 202865-83-6), a halogenated aromatic compound utilized as a key building block in synthetic organic chemistry. Its unique substitution pattern makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, detailed spectroscopic analysis, generalized experimental protocols, and its potential applications in the synthesis of bioactive molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and predicted physicochemical properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-3-fluoro-5-methylbenzene | [1] |

| Synonyms | This compound | N/A |

| CAS Number | 202865-83-6 | [2] |

| Molecular Formula | C₇H₆BrF | [1][2] |

| Molecular Weight | 189.03 g/mol | [1] |

| Appearance | Predicted: Colorless to light yellow liquid | N/A |

| Boiling Point | Predicted: ~180-195 °C at 760 mmHg | N/A |

| Density | Predicted: ~1.5 g/mL | N/A |

| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | N/A |

| Purity (Commercial) | ≥ 98% | [2] |

| Storage | 2-8 °C | N/A |

Spectroscopic Analysis

Spectroscopic analysis is critical for the verification and structural elucidation of this compound. The following sections detail the predicted data for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment.

Table 2: Predicted NMR Data (Solvent: CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~7.10 - 7.25 | Doublet of doublets (dd) | ~8, 2 | H-6 |

| ~6.95 - 7.10 | Doublet of triplets (dt) | ~8, 2 | H-2 | |

| ~6.80 - 6.95 | Doublet of doublets (dd) | ~8, 2 | H-4 | |

| ~2.35 | Singlet (s) | N/A | -CH₃ | |

| ¹³C NMR | ~162 - 165 | Doublet (d) | ¹JCF ≈ 245-250 | C-5 (C-F) |

| ~139 - 142 | Singlet (s) | N/A | C-1 (C-CH₃) | |

| ~130 - 133 | Doublet (d) | ³JCF ≈ 7-9 | C-3 (C-Br) | |

| ~124 - 127 | Doublet (d) | ³JCF ≈ 3-5 | C-6 | |

| ~117 - 120 | Doublet (d) | ²JCF ≈ 21-23 | C-4 | |

| ~112 - 115 | Doublet (d) | ²JCF ≈ 21-23 | C-2 | |

| ~20 - 22 | Singlet (s) | N/A | -CH₃ | |

| ¹⁹F NMR | ~(-110) - (-115) | Triplet of triplets (tt) | JFH ≈ 8, 8 | Ar-F |

Note: Predictions are based on established substituent effects and data from similar fluorinated aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1600 - 1580 | Strong | Aromatic C=C Stretch |

| 1480 - 1450 | Strong | Aromatic C=C Stretch |

| 1280 - 1200 | Strong | C-F Stretch |

| 1100 - 1000 | Medium | C-Br Stretch |

| 900 - 675 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity (the M:M+2 ratio for bromine is approximately 1:1) will be observed.

-

m/z ≈ 188 (for ⁷⁹Br)

-

m/z ≈ 190 (for ⁸¹Br)

-

-

Major Fragments:

-

[M-Br]⁺: Loss of the bromine atom (m/z ≈ 109). This is a common fragmentation pathway for aromatic bromides.

-

[M-CH₃]⁺: Loss of the methyl group (m/z ≈ 173/175).

-

Tropylium Ion: Rearrangement to a tropylium-like cation (m/z ≈ 91) may occur, although it is less common for substituted benzenes compared to toluene itself.

-

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound.

Synthesis Protocol: Electrophilic Aromatic Bromination

This protocol is a generalized procedure based on the bromination of similar aromatic compounds.

Workflow for Synthesis

References

An In-depth Technical Guide on the Reactivity of 3-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aromatic ring, offers a versatile platform for a variety of chemical transformations. The bromine atom serves as a handle for numerous cross-coupling reactions and the formation of organometallic reagents. The fluorine atom and methyl group, on the other hand, modulate the electronic properties and steric environment of the benzene ring, influencing the regioselectivity and reactivity of the molecule. This guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols and quantitative data for key transformations.

Core Reactivity Profile

The reactivity of this compound is dominated by the transformations of the carbon-bromine bond. The molecule readily participates in a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, it is a suitable precursor for the generation of Grignard and organolithium reagents, opening up another avenue for nucleophilic functionalization. The presence of the fluorine and methyl groups also influences the potential for directed ortho-lithiation, providing a means for regioselective substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of complex organic molecules. This compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Typical Reaction Conditions:

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) complexes |

| Ligand | Phosphine-based ligands (e.g., PPh₃, dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or Na₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide, which can be adapted for this compound.

-

To a flask are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[1] This reaction is of great importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.

Typical Reaction Conditions:

| Parameter | Value |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or other Pd precatalysts |

| Ligand | Bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

Experimental Protocol: Synthesis of an Arylamine

This protocol provides a general method for the Buchwald-Hartwig amination, which can be applied to this compound.[2]

-

In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

-

The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added to the vial.

-

Anhydrous solvent (e.g., toluene, 5 mL) is added, and the vial is sealed.

-

The reaction mixture is heated to the specified temperature (e.g., 100 °C) with stirring for the required time (typically 12-24 hours).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of substituted alkynes.

Typical Reaction Conditions:

| Parameter | Value |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH, or other amines |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 80 °C |

Experimental Protocol: Synthesis of an Arylalkyne

The following is a representative procedure for the Sonogashira coupling that can be adapted for this compound.

-

To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper co-catalyst (e.g., CuI, 0.06 mmol).

-

A base (e.g., triethylamine, 3.0 mmol) is added, and the reaction mixture is stirred at room temperature or heated as required.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-5-fluorotoluene

This guide provides essential physicochemical data for 3-Bromo-5-fluorotoluene, a key reagent in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Data

The molecular formula and molecular weight are fundamental properties for any chemical compound, crucial for stoichiometric calculations, analytical characterization, and material specification.

| Property | Value | Citations |

| Molecular Formula | C7H6BrF | [1][2][3] |

| Molecular Weight | 189.02 g/mol | [1][3] |

This data is compiled from reputable chemical suppliers and databases, ensuring accuracy and reliability for research and development applications. The compound, also known by its synonym 1-bromo-3-fluoro-5-methylbenzene, is a halogenated aromatic hydrocarbon.[2][3]

Logical Relationship of Molecular Properties

The relationship between a chemical compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation for this compound.

References

Navigating the Solubility Landscape of 3-Bromo-5-fluorotoluene in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a detailed overview of the solubility characteristics of 3-Bromo-5-fluorotoluene, a key intermediate in various synthetic pathways. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on chemoinformatic principles and provides comprehensive experimental protocols for its empirical determination.

Predicted Solubility Profile

Quantitative Solubility Data

As precise experimental values are not published, the following table is presented as a template for researchers to populate with their own experimentally determined data. This structured format allows for easy comparison of solubility across different organic solvents.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Halogenated | High | Data to be determined |

| Chloroform | Halogenated | High | Data to be determined |

| Ethyl Acetate | Ester | High | Data to be determined |

| Toluene | Aromatic | High | Data to be determined |

| Hexane | Nonpolar Aliphatic | Low | Data to be determined |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[1][2][3][4]

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Fume hood

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.[1][4]

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, gentle heating in a drying oven may be necessary, ensuring the temperature is well below the boiling point of the solute to prevent degradation.

-

Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant mass is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Mass of dissolved solute: (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent: (Mass of saturated solution) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Key factors influencing the solubility of organic compounds.

References

The Regioselectivity of Electrophilic Aromatic Substitution in 3-Bromo-5-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Understanding the directing effects of various substituents on an aromatic nucleus is paramount for predicting and controlling the outcome of electrophilic aromatic substitution (EAS) reactions. This technical guide provides an in-depth analysis of the electrophilic substitution sites of 3-Bromo-5-fluorotoluene, a versatile building block in medicinal chemistry.

Understanding the Directing Effects of Substituents

The regiochemical outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of this compound, the interplay of three distinct groups—a methyl group, a bromine atom, and a fluorine atom—dictates the position of electrophilic attack.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group.[1][2][3][4][5] This is due to a combination of a positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the aromatic ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution at the ortho and para positions.

-

Halogens (-Br, -F): Bromine and fluorine are deactivating, yet ortho, para-directing substituents.[6][7][8][9] Their strong negative inductive effect (-I) withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. However, they possess lone pairs of electrons that can be donated to the ring through resonance (a positive mesomeric effect, +M).[10][11] This resonance effect partially counteracts the inductive withdrawal at the ortho and para positions, making these sites less deactivated than the meta position. For fluorine, the overlap between its 2p orbitals and the 2p orbitals of carbon is more effective than that of bromine's 4p orbitals, leading to a more pronounced resonance effect.[7]

Analysis of Electrophilic Substitution Sites in this compound

In this compound, the three possible sites for electrophilic attack are positions 2, 4, and 6. The directing effects of the existing substituents converge to determine the most favorable position.

| Position | Relation to -CH₃ | Relation to -Br | Relation to -F | Combined Effect |

| 2 | ortho | ortho | meta | Activated by -CH₃ and -Br; Deactivated by -F |

| 4 | para | ortho | ortho | Strongly Activated by all three groups |

| 6 | ortho | meta | ortho | Activated by -CH₃ and -F; Deactivated by -Br |

As summarized in the table, position 4 is the most probable site for electrophilic substitution . This is because it is the only position that is ortho or para to all three substituents, thus benefiting from the stabilizing resonance and inductive effects of each group. The directing effects of the methyl, bromo, and fluoro groups are in consensus for this position.

Positions 2 and 6 are less favored due to the deactivating influence of a meta-directing halogen. Between positions 2 and 6, position 6 is likely to be slightly more favored than position 2 due to the stronger activating effect of the ortho-fluoro group compared to the ortho-bromo group.

Logical Relationship of Directing Effects

The decision-making process for determining the primary site of electrophilic attack can be visualized as a logical flow.

Caption: Logical flow of directing effects on electrophilic substitution.

Experimental Protocols

Nitration

Objective: To introduce a nitro group (-NO₂) onto the aromatic ring.

Methodology:

-

To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice and stir until the ice has melted.

-

The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Bromination

Objective: To introduce a bromine atom (-Br) onto the aromatic ring.

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.

-

To this mixture, add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has discharged.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the product can be purified by column chromatography on silica gel.

Friedel-Crafts Acylation

Objective: To introduce an acyl group (-COR) onto the aromatic ring.

Methodology:

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent such as dichloromethane at 0 °C, add the acyl chloride or acid anhydride (1.1 eq) dropwise.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The product can be purified by column chromatography or recrystallization.

Conclusion

The electrophilic substitution of this compound is predicted to occur predominantly at the C4 position. This high degree of regioselectivity is a result of the synergistic ortho, para-directing effects of the methyl, bromo, and fluoro substituents. For researchers in drug development and synthetic chemistry, this predictable reactivity makes this compound a valuable synthon for the targeted synthesis of complex, polysubstituted aromatic compounds. The provided experimental protocols offer a starting point for the practical application of these principles in a laboratory setting. Further empirical studies are warranted to quantify the product distribution and optimize reaction conditions.

References

- 1. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]

- 2. savemyexams.com [savemyexams.com]

- 3. quora.com [quora.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 3-Bromo-5-fluorotoluene in Modern Synthesis: A Technical Guide for Researchers

Introduction: The Unassuming Power of a Disubstituted Toluene

In the landscape of synthetic chemistry, the true value of a building block is measured by its versatility, predictability, and the strategic advantages it confers upon a synthetic route. 3-Bromo-5-fluorotoluene (CAS No. 202865-83-6), a seemingly simple halogenated aromatic compound, exemplifies these qualities.[1][2][3] Its unique substitution pattern—a bromine atom amenable to a host of cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group offering a further point for functionalization—renders it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the potential research uses of this compound, offering field-proven insights into its synthesis, reactivity, and application in drug discovery, agrochemicals, and materials science.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 202865-83-6 | [1][2][3] |

| Molecular Formula | C₇H₆BrF | [1][2][3] |

| Molecular Weight | 189.03 g/mol | [1] |

| Appearance | Colorless Liquid | |

| Purity | Typically ≥98% | [1][2] |

| Storage | 2-8 °C, under inert atmosphere | [1] |

Safety and Handling: As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound: A Reliable and Scalable Approach

The most common and reliable method for the synthesis of this compound is through the Sandmeyer reaction, starting from the readily available precursor, 3-fluoro-5-methylaniline. This classic transformation allows for the efficient introduction of the bromine atom via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure adapted from established methods for the synthesis of aryl bromides from anilines.

Step 1: Diazotization of 3-Fluoro-5-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-5-methylaniline (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.

-

Slowly add the NaNO₂ solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Utility

The synthetic potential of this compound is primarily dictated by the reactivity of the C-Br bond, which serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom and the methyl group meta to the bromine influences the electronic nature of the aromatic ring, which can affect reaction rates and regioselectivity in subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and organic materials.[4][5]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

2. Heck-Mizoroki Reaction: This reaction couples this compound with an alkene to form a substituted alkene, providing a route to stilbene and cinnamate derivatives.

3. Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an internal alkyne. This is a key transformation for accessing rigid, linear molecular scaffolds.[6][7]

Applications in Drug Discovery and Development

The 3-fluoro-5-methylphenyl moiety is a valuable pharmacophore in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions. While direct public-domain examples explicitly starting from this compound are not always readily available, its utility can be inferred from the structures of known therapeutic agents. For instance, it is a plausible precursor for fragments of certain kinase inhibitors.

Case Study: A Hypothetical Route to BRAF Inhibitor Scaffolds

Many inhibitors of the RAS-RAF-MEK-ERK signaling pathway, which is implicated in various cancers, contain substituted biaryl cores.[8][9] The synthesis of such scaffolds could potentially utilize this compound. For example, a Suzuki coupling reaction could be employed to introduce a substituted pyrazole or pyridine ring, a common feature in many BRAF inhibitors.

Caption: Potential application in BRAF inhibitor synthesis.

Potential Applications in Agrochemicals

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals. Fluorine substitution can enhance the biological activity, metabolic stability, and lipophilicity of pesticides, leading to improved efficacy and controlled environmental persistence. The this compound scaffold can be envisioned as a starting point for the synthesis of novel fungicides and herbicides. For example, the fungicide Bixafen contains a dichlorinated biphenyl core, and analogous structures could be explored using this compound to investigate the impact of the fluoro and methyl substituents on fungicidal activity.[10][11][12]

Emerging Applications in Materials Science

The rigid, conjugated structures accessible through cross-coupling reactions of this compound make it a promising building block for organic electronic materials. In the field of Organic Light-Emitting Diodes (OLEDs), precise tuning of the electronic properties of emitter and host materials is crucial for achieving high efficiency and color purity, particularly for blue emitters which remain a significant challenge.[13][14][15][16] The 3-fluoro-5-methylphenyl unit, when incorporated into larger π-conjugated systems via reactions like Suzuki or Sonogashira coupling, can influence the HOMO/LUMO energy levels and the solid-state packing of the material, thereby affecting its electroluminescent properties.

Conclusion

This compound is a testament to the idea that the strategic value of a chemical building block lies in the confluence of its functional groups. The interplay between the reactive bromine handle, the modulating fluorine atom, and the methyl substituent provides synthetic chemists with a powerful tool for the construction of complex and functionally diverse molecules. From the rational design of next-generation pharmaceuticals and agrochemicals to the innovation of advanced organic materials, this compound offers a reliable and versatile starting point for research and development. Its continued exploration is certain to unlock new synthetic pathways and contribute to advancements across the chemical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. mdpi.org [mdpi.org]

- 8. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]

- 11. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]

- 12. CN103333112A - Preparation and application of bixafen type derivatives - Google Patents [patents.google.com]

- 13. osti.gov [osti.gov]

- 14. The development of phenylethylene dendrons for blue phosphorescent emitters - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A series of blue phosphorescent iridium complexes with thermally activated delayed fluorescence and efficiency roll-off properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Novel cross-linked deep-blue fluorene-based emitters for full-solution-processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

3-Bromo-5-fluorotoluene: A Versatile Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-5-fluorotoluene is a valuable fluorinated building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The strategic placement of the bromo, fluoro, and methyl groups on the aromatic ring provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to biological targets. The methyl group provides an additional site for potential functionalization. This technical guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, along with detailed experimental protocols and its application in the synthesis of biologically active molecules.

Physicochemical and Spectral Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 202865-83-6 | [1][2] |

| Molecular Formula | C₇H₆BrF | [1][2] |

| Molecular Weight | 189.03 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Purity | ≥98% | [1][2] |

| Storage Temperature | 2-8 °C | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.0-7.3 (m, 3H, Ar-H), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~163 (d, JC-F ≈ 245 Hz, C-F), ~140 (d, JC-F ≈ 8 Hz, C-CH₃), ~130 (d, JC-F ≈ 9 Hz, C-H), ~123 (s, C-Br), ~118 (d, JC-F ≈ 21 Hz, C-H), ~115 (d, JC-F ≈ 23 Hz, C-H), ~21 (s, CH₃) |

| FT-IR (neat) | ν (cm⁻¹) ~3050-3100 (Ar C-H stretch), ~2920-2980 (Aliphatic C-H stretch), ~1580-1600 (C=C stretch), ~1200-1250 (C-F stretch), ~600-700 (C-Br stretch) |

| Mass Spectrum (EI) | m/z 188/190 (M⁺, isotopic pattern for Br), 109 (M⁺ - Br), 91 (C₇H₇⁺) |

Note: Predicted spectral data is based on the analysis of isomeric compounds such as 2-Bromo-5-fluorotoluene and 4-Bromo-3-fluorotoluene and general principles of NMR and IR spectroscopy. Actual experimental data may vary.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the electrophilic bromination of 3-fluorotoluene. The fluorine and methyl groups are ortho-, para-directing, leading to a mixture of isomers. However, by carefully controlling the reaction conditions, the desired 3-bromo-5-fluoro isomer can be obtained as a major product.

Experimental Protocol: Bromination of 3-Fluorotoluene (Adapted)

This protocol is adapted from a procedure for the bromination of 4-fluorotoluene and may require optimization for the synthesis of this compound.[5][6]

Materials:

-

3-Fluorotoluene

-

Bromine

-

Glacial Acetic Acid

-

Iron powder

-

Iodine

-

Sodium bisulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-fluorotoluene (1.0 eq) in glacial acetic acid.

-

Add iron powder (0.01 eq) and a catalytic amount of iodine.

-

Cool the mixture in an ice bath and slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium bisulfite to destroy any unreacted bromine.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

Key Reactions of this compound

As a halogenated aromatic compound, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester, providing access to a wide range of biaryl and substituted aromatic compounds.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add potassium carbonate (2.0 eq) and a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture at 80-90 °C for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, add water and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.

This protocol is adapted from a general procedure for the amination of aryl chlorides.[7]

Materials:

-

This compound

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).

-

Add this compound (1.0 eq) and toluene.

-

Add morpholine (1.5 eq) to the mixture.

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by GC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired arylamine.

Application in Drug Discovery: Synthesis of TrkA Kinase Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[8] Dysregulation of the TrkA signaling pathway has been implicated in various cancers, making it an attractive target for the development of novel cancer therapeutics.[9][10][11][12] this compound can serve as a key building block in the synthesis of potent and selective TrkA inhibitors.

TrkA Signaling Pathway

The binding of nerve growth factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/MAPK and PI3K/Akt pathways, which promote cell survival, proliferation, and differentiation.[13][14][15]

Synthetic Workflow for a Hypothetical TrkA Inhibitor

The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a library of potential TrkA inhibitors for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse aryl and amino functionalities makes it an attractive starting material for the generation of compound libraries in drug discovery and agrochemical research. The application of this building block in the synthesis of TrkA kinase inhibitors highlights its potential in the development of targeted therapeutics. Further exploration of the reactivity of this compound is expected to unveil new synthetic routes to novel and biologically active compounds.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 202865-83-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. US4351974A - Preparation of 3-bromo-4-fluorotoluene - Google Patents [patents.google.com]

- 6. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorotoluene with various arylboronic acids. This reaction is a critical transformation for the synthesis of 3-fluoro-5-methylbiphenyl derivatives, which are of significant interest in medicinal chemistry and materials science.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[1] Fluorinated biphenyl scaffolds, the products of the Suzuki coupling of substrates like this compound, are prevalent in a wide range of pharmaceuticals. The presence of a fluorine atom can improve metabolic stability, binding affinity to target proteins, and membrane permeability.[1] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. The 3-fluoro-5-methylbiphenyl core is a valuable pharmacophore, and its derivatives are explored as anti-inflammatory, anticancer, and antiviral agents. The Suzuki-Miyaura coupling provides a versatile and efficient method for the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies in the drug discovery process.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]

References

Application Notes and Protocols for the Formation of (3-Fluoro-5-methylphenyl)magnesium bromide from 3-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the Grignard reagent, (3-Fluoro-5-methylphenyl)magnesium bromide, from 3-Bromo-5-fluorotoluene. This organometallic reagent is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The protocol is based on established methods for Grignard reagent formation from aryl halides.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] The synthesis of (3-Fluoro-5-methylphenyl)magnesium bromide from this compound provides a versatile building block for introducing the 3-fluoro-5-methylphenyl moiety into various molecular scaffolds. This functional group is of interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine atom, which can influence compound acidity, basicity, metabolic stability, and binding affinity to biological targets. While specific applications in drug development for this particular Grignard reagent are not extensively documented in publicly available literature, its utility can be inferred from the applications of similar fluorinated aryl Grignard reagents in the synthesis of bioactive molecules, including antibacterial agents.

Reaction Scheme

The formation of the Grignard reagent proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.

Caption: Workflow from Grignard synthesis to drug development applications.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere.

-

Anhydrous ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

-

The reaction with water is vigorous. Quenching of the reaction should be done carefully with cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.

References

Application Notes and Protocols for the Utilization of 3-Bromo-5-fluorotoluene in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorotoluene is a versatile, fluorinated aromatic building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a methyl group, makes it a valuable starting material in drug discovery and development. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical intermediate synthesis.

Key Applications and Synthetic Transformations

This compound serves as a key precursor in several critical carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions enable the construction of diverse molecular scaffolds found in a range of therapeutic agents.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the synthesis of biaryl and substituted biphenyl structures. These motifs are prevalent in numerous pharmaceuticals. This compound can be effectively coupled with various arylboronic acids or their esters to generate functionalized biaryl intermediates.

Application Example: Synthesis of a Glycine Transporter 1 (GlyT1) Inhibitor Intermediate

A key application of this compound is in the synthesis of intermediates for potent and selective inhibitors of the glycine transporter 1 (GlyT1). Modulation of GlyT1 activity is a promising therapeutic strategy for the treatment of schizophrenia and other central nervous system disorders. The following protocol details the synthesis of a biaryl intermediate, (3-fluoro-5-(4-(methylsulfonyl)phenyl)phenyl)methanol, a precursor to the GlyT1 inhibitor OR-1384.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 3'-Fluoro-5'-(hydroxymethyl)biphenyl-4-yl methyl sulfone

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 189.02 | 1.0 g | 5.29 mmol |

| 4-(Methylsulfonyl)phenylboronic acid | 200.02 | 1.27 g | 6.35 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.306 g | 0.265 mmol |

| Sodium Carbonate (2M aqueous solution) | 105.99 | 5.3 mL | 10.6 mmol |

| Toluene | - | 20 mL | - |

| Ethanol | - | 5 mL | - |

| Sodium Borohydride | 37.83 | 0.20 g | 5.29 mmol |

| Tetrahydrofuran (THF) | - | 10 mL | - |

| Methanol | - | 5 mL | - |

Procedure:

-

To a stirred solution of this compound (1.0 g, 5.29 mmol) in toluene (20 mL) is added 4-(methylsulfonyl)phenylboronic acid (1.27 g, 6.35 mmol), tetrakis(triphenylphosphine)palladium(0) (0.306 g, 0.265 mmol), and a 2M aqueous solution of sodium carbonate (5.3 mL, 10.6 mmol).

-

The resulting mixture is heated to reflux at 100°C and stirred for 16 hours under a nitrogen atmosphere.

-